
1,3-bis(3-methylphenyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis(3-methylphenyl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with two 3-methylphenyl groups and an amine group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-bis(3-methylphenyl)-1H-pyrazol-5-amine can be synthesized through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-bis(3-methylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.
Aplicaciones Científicas De Investigación
1,3-bis(3-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1,3-bis(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-bis(3-methylphenyl)thiourea: Similar in structure but contains a thiourea group instead of an amine.
1,3-bis(3-methylphenyl)triazene: Contains a triazene group, offering different reactivity and applications.
1,3-bis(3-methylphenyl)imidazole: Features an imidazole ring, which imparts distinct chemical properties.
Uniqueness
1,3-bis(3-methylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and potential applications. The presence of the amine group at the 5-position allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C17H17N3 |
|---|---|
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
2,5-bis(3-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C17H17N3/c1-12-5-3-7-14(9-12)16-11-17(18)20(19-16)15-8-4-6-13(2)10-15/h3-11H,18H2,1-2H3 |
Clave InChI |
WKRZKNXMJONXEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NN(C(=C2)N)C3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



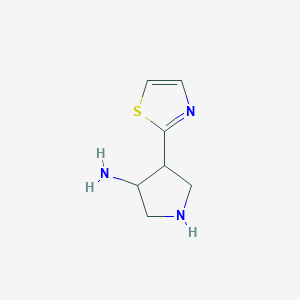
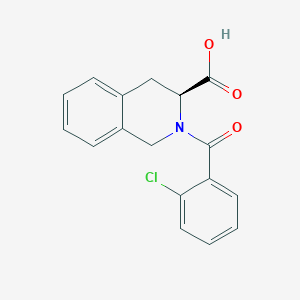
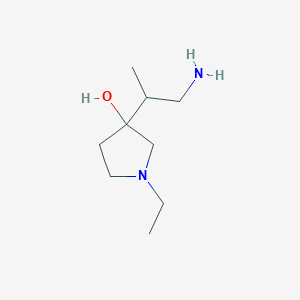
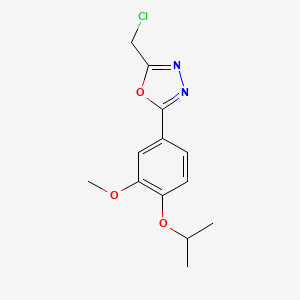
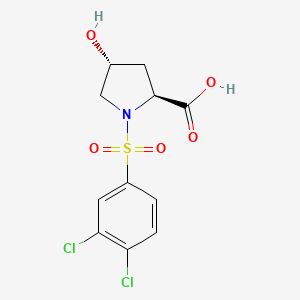
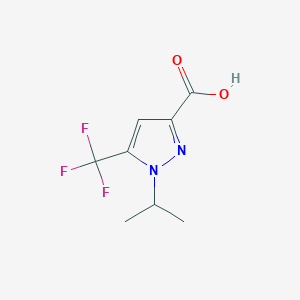
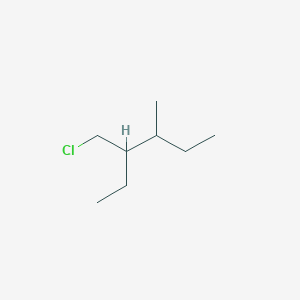
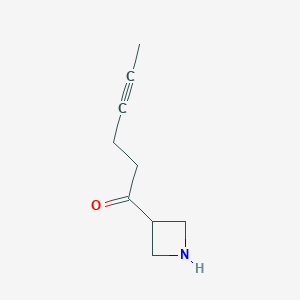
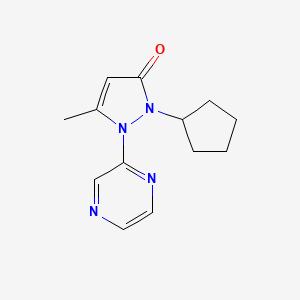
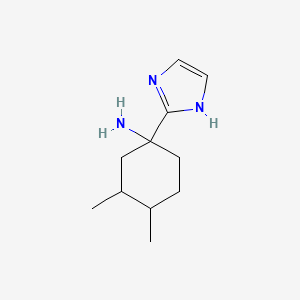

![Thieno[2,3-c]pyridin-3(2H)-one](/img/structure/B13170105.png)

